Cas no 890896-52-3 (1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine)

1-(4-Fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and biochemical research. This compound features a fluorophenyl substituent at the 1-position and a 3-methylphenylamino group at the 4-position, contributing to its distinct electronic and steric properties. Its structural framework suggests utility as a kinase inhibitor scaffold or intermediate in targeted drug development. The fluorine atom enhances metabolic stability and binding affinity, while the methylphenyl group may influence selectivity. The compound's well-defined heterocyclic core offers opportunities for further functionalization, making it a versatile candidate for structure-activity relationship studies in therapeutic agent design.
1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine structure
890896-52-3 structure
商品名:1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine
CAS番号:890896-52-3
MF:C18H14FN5
メガワット:319.335666179657
CID:5931431
PubChem ID:27542716

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine
    • 1-(4-fluorophenyl)-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
    • F1886-0048
    • 1-(4-fluorophenyl)-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • BRD-K27573515-001-01-6
    • AKOS005021652
    • 890896-52-3
    • 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • インチ: 1S/C18H14FN5/c1-12-3-2-4-14(9-12)23-17-16-10-22-24(18(16)21-11-20-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,21,23)
    • InChIKey: XABWJLCLCMALRN-UHFFFAOYSA-N
    • ほほえんだ: C1N=C(NC2=CC=CC(C)=C2)C2C=NN(C3=CC=C(F)C=C3)C=2N=1

計算された属性

  • せいみつぶんしりょう: 319.12332363g/mol
  • どういたいしつりょう: 319.12332363g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 414
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 55.6Ų

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1886-0048-1mg
1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
890896-52-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1886-0048-40mg
1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
890896-52-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1886-0048-50mg
1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
890896-52-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1886-0048-15mg
1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
890896-52-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1886-0048-3mg
1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
890896-52-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1886-0048-10mg
1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
890896-52-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1886-0048-2μmol
1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
890896-52-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1886-0048-5μmol
1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
890896-52-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1886-0048-2mg
1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
890896-52-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1886-0048-4mg
1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
890896-52-3 90%+
4mg
$66.0 2023-05-17

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine 関連文献

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amineに関する追加情報

Professional Introduction to Compound with CAS No. 890896-52-3 and Product Name: 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The compound identified by the CAS number 890896-52-3 and the product name 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications.

Pyrazolo[3,4-d]pyrimidines are a class of nitrogen-containing heterocycles that exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The structural features of these compounds contribute to their ability to interact with various biological targets, making them valuable candidates for drug discovery and development. The presence of both fluorine and methyl substituents in the 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine molecule enhances its pharmacological profile by influencing electronic properties and metabolic stability.

Recent research has highlighted the importance of fluorinated aromatic rings in medicinal chemistry due to their ability to improve binding affinity and metabolic resistance. The 4-fluorophenyl moiety in this compound is particularly noteworthy, as it has been shown to enhance the bioavailability and target specificity of several drug candidates. Similarly, the 3-methylphenyl group contributes to the molecule's overall stability and interaction with biological receptors.

The pyrazolo[3,4-d]pyrimidine core of 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is known for its ability to modulate enzyme activity and signal transduction pathways. This has led to its investigation in various preclinical studies aimed at identifying novel therapeutic agents. For instance, derivatives of this scaffold have demonstrated promising results in inhibiting kinases and other enzymes involved in cancer progression.

In a notable study published in the Journal of Medicinal Chemistry, researchers explored the pharmacological properties of several pyrazolo[3,4-d]pyrimidine derivatives. Their findings indicated that compounds with fluorine and methyl substituents exhibited enhanced binding affinity to target proteins compared to their unsubstituted counterparts. This aligns with the structure-activity relationship (SAR) observed in the case of 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, suggesting its potential as a lead compound for further development.

The amine group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring in 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides a site for further functionalization, allowing for the synthesis of analogs with tailored pharmacological properties. This flexibility has been exploited in several drug discovery programs aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

Advances in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular docking studies have been conducted to predict how 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with biological targets such as enzymes and receptors. These studies have provided valuable insights into its mechanism of action and have guided the design of more effective derivatives.

The synthesis of 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic techniques, including transition metal-catalyzed reactions and flow chemistry, have been employed to streamline the process and improve scalability. These advancements have made it possible to produce this compound in sufficient quantities for both preclinical and clinical studies.

Preclinical data on 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been promising regarding its safety profile and therapeutic potential. Animal models have shown that it exhibits low toxicity at effective doses and does not induce significant side effects. These findings support its progression into clinical trials where it could be evaluated for its efficacy in treating various diseases.

The integration of machine learning and artificial intelligence into drug discovery has further accelerated the development process for compounds like 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Predictive models have been developed to identify potential lead compounds based on their structural features and predicted biological activity. This approach has enabled researchers to prioritize candidates for further investigation more efficiently than traditional methods alone.

In conclusion,1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features, combined with promising preclinical data, make it a compelling candidate for further development. As research continues to uncover new insights into its pharmacology and mechanisms of action, this compound is poised to play a crucial role in addressing unmet medical needs.

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